molecular formula C29H33ClN2O2 B12395263 Loperamide-d6

Loperamide-d6

Cat. No.: B12395263
M. Wt: 483.1 g/mol
InChI Key: RDOIQAHITMMDAJ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of loperamide-d6 involves the incorporation of deuterium atoms into the loperamide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize the loss of deuterium and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Loperamide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Loperamide-d6 exerts its effects by acting on the μ-opioid receptors in the enteric nervous system. This action inhibits adenylate cyclase, reducing cyclic AMP levels, and subsequently decreasing the release of neurotransmitters. This leads to reduced peristalsis and increased absorption of fluids and electrolytes from the gastrointestinal tract . Additionally, this compound increases the tone of the anal sphincter, further aiding in the control of diarrhea .

Properties

Molecular Formula

C29H33ClN2O2

Molecular Weight

483.1 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide

InChI

InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3

InChI Key

RDOIQAHITMMDAJ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.